molecular formula C19H24N2 B12289751 4-Anilino-1-benzyl-3-methylpiperidine

4-Anilino-1-benzyl-3-methylpiperidine

Cat. No.: B12289751
M. Wt: 280.4 g/mol
InChI Key: RKSYCUHHJHUZQX-UHFFFAOYSA-N
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Description

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both methyl and benzyl groups, along with the phenyl substitution, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine typically involves multi-step organic reactions One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the compound This can be achieved through the use of chiral catalysts or starting materials

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated compounds and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Methyl-3-hexanol: This compound shares a similar chiral center but has different functional groups.

    (3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: Another compound with a similar stereochemistry but different overall structure.

Uniqueness

What sets (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-methyl-N-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-14-21(15-17-8-4-2-5-9-17)13-12-19(16)20-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYCUHHJHUZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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